molecular formula C18H17BrN2O5 B5370062 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid

3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid

Número de catálogo B5370062
Peso molecular: 421.2 g/mol
Clave InChI: YMQDYRCPGWUMPW-JMIUGGIZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid, also known as AEB071, is a small molecule inhibitor that targets protein kinase C (PKC) enzymes. PKC enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mecanismo De Acción

3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid targets the catalytic domain of PKC enzymes, preventing their activation by phosphorylation. PKC enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC enzymes, this compound can modulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in preclinical and clinical studies. In cancer, this compound has been found to induce apoptosis and inhibit cell proliferation. In autoimmune disorders, this compound has been found to inhibit T cell activation and proliferation. In inflammatory diseases, this compound has been found to inhibit the production of inflammatory cytokines and reduce inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, with well-established protocols for its use. However, this compound also has limitations, including its specificity for PKC enzymes and potential off-target effects. Careful dose-response studies and control experiments are necessary to ensure the validity of the results.

Direcciones Futuras

There are several future directions for the study of 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid. In cancer, future studies could focus on the combination of this compound with other chemotherapy drugs or targeted therapies. In autoimmune disorders, future studies could focus on the use of this compound in combination with other immunomodulatory drugs. In inflammatory diseases, future studies could focus on the use of this compound in combination with anti-inflammatory drugs. Further studies are also needed to understand the potential off-target effects of this compound and its long-term safety profile.

Métodos De Síntesis

The synthesis of 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid involves the reaction of 2-bromo-5-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with acetic anhydride to form the acetylated hydrazone, which is finally reacted with 3-nitrobenzoic acid to yield this compound.

Aplicaciones Científicas De Investigación

3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer, this compound has been found to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. This compound has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In autoimmune disorders, this compound has been found to inhibit the activity of T cells, which are involved in the immune response. This compound has been studied in multiple sclerosis, psoriasis, and rheumatoid arthritis, with promising results in preclinical and clinical trials.
In inflammatory diseases, this compound has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has been studied in inflammatory bowel disease, asthma, and chronic obstructive pulmonary disease, with promising results in preclinical and clinical trials.

Propiedades

IUPAC Name

3-[(2Z)-2-[(4-acetyloxy-2-bromo-5-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O5/c1-3-25-16-8-13(15(19)9-17(16)26-11(2)22)10-20-21-14-6-4-5-12(7-14)18(23)24/h4-10,21H,3H2,1-2H3,(H,23,24)/b20-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQDYRCPGWUMPW-JMIUGGIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=N\NC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.